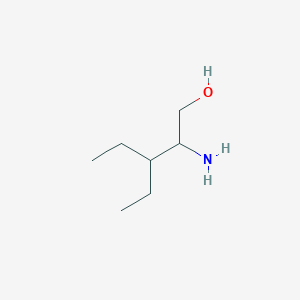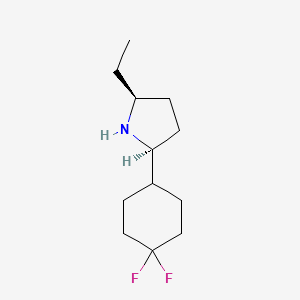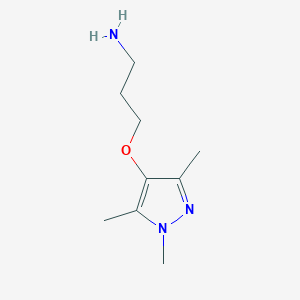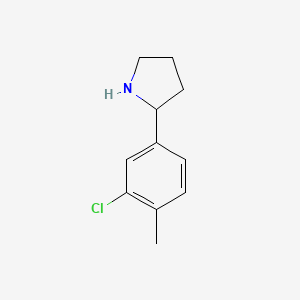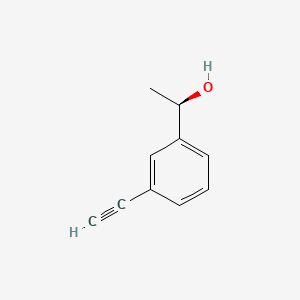
(R)-1-(3-Ethynylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Ethynylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of an ethynyl group attached to a phenyl ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-phenylethan-1-ol.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where the precursor reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain the desired ®-1-(3-Ethynylphenyl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Sonogashira coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-1-(3-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkenes or alkanes.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
®-1-(3-Ethynylphenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(S)-1-(3-Ethynylphenyl)ethan-1-ol: The enantiomer of ®-1-(3-Ethynylphenyl)ethan-1-ol, differing in the spatial arrangement of atoms.
1-(3-Ethynylphenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(3-Ethynylphenyl)ethanol: The racemic mixture of ®- and (S)-1-(3-Ethynylphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Ethynylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property makes it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1R)-1-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
InChI Key |
NDNBTBNOCGSXHL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#C)O |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


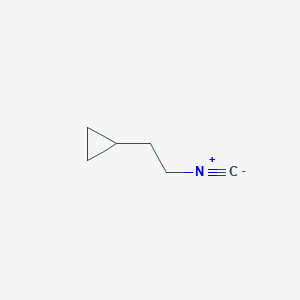
![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
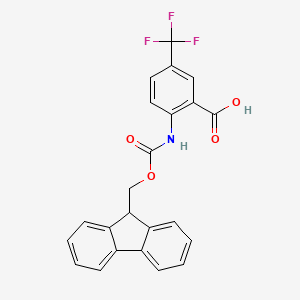
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
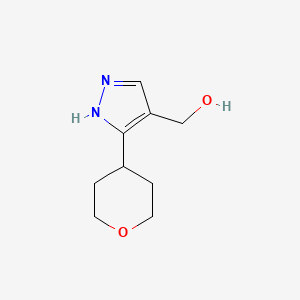
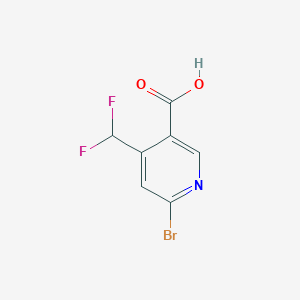
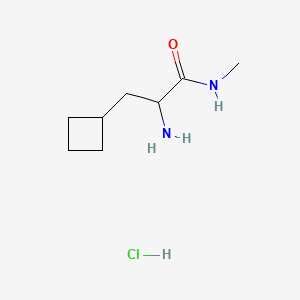
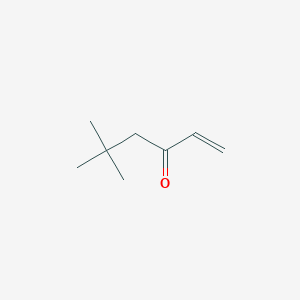
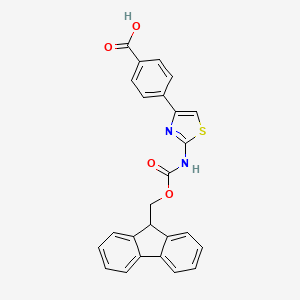
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
